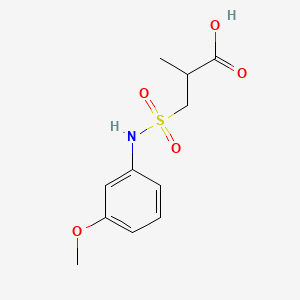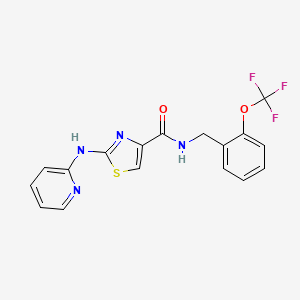
2-(pyridin-2-ylamino)-N-(2-(trifluoromethoxy)benzyl)thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(pyridin-2-ylamino)-N-(2-(trifluoromethoxy)benzyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-ylamino)-N-(2-(trifluoromethoxy)benzyl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.
Amination: Introduction of the pyridin-2-ylamino group through nucleophilic substitution.
Benzylation: Attachment of the 2-(trifluoromethoxy)benzyl group via a coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyridine moiety.
Reduction: Reduction reactions could target the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential inhibitors of enzymes involved in various biological pathways.
Antimicrobial Activity: Studied for their potential to act against bacterial and fungal infections.
Medicine
Drug Development: Investigated for their potential as therapeutic agents in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Agriculture: Potential use as agrochemicals for pest control.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of 2-(pyridin-2-ylamino)-N-(2-(trifluoromethoxy)benzyl)thiazole-4-carboxamide would depend on its specific biological target. Generally, it could involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interaction with Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular pathways by altering the activity of key proteins or signaling molecules.
相似化合物的比较
Similar Compounds
2-(pyridin-2-ylamino)-N-benzylthiazole-4-carboxamide: Lacks the trifluoromethoxy group, which may affect its biological activity and chemical properties.
2-(pyridin-2-ylamino)-N-(2-methoxybenzyl)thiazole-4-carboxamide: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the trifluoromethoxy group in 2-(pyridin-2-ylamino)-N-(2-(trifluoromethoxy)benzyl)thiazole-4-carboxamide may confer unique properties such as increased lipophilicity, metabolic stability, and specific biological activity compared to its analogs.
属性
IUPAC Name |
2-(pyridin-2-ylamino)-N-[[2-(trifluoromethoxy)phenyl]methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S/c18-17(19,20)26-13-6-2-1-5-11(13)9-22-15(25)12-10-27-16(23-12)24-14-7-3-4-8-21-14/h1-8,10H,9H2,(H,22,25)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVXZHMJXBGFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CSC(=N2)NC3=CC=CC=N3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
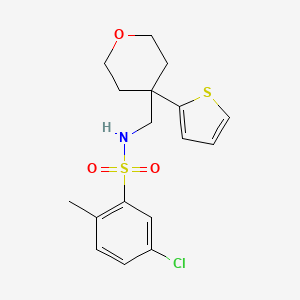
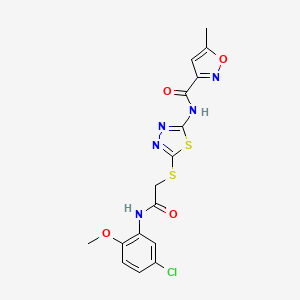
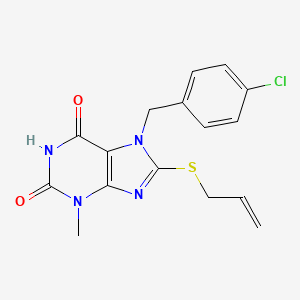
![N-tert-butyl-2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2582122.png)
![2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2582124.png)
![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2582125.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2582126.png)
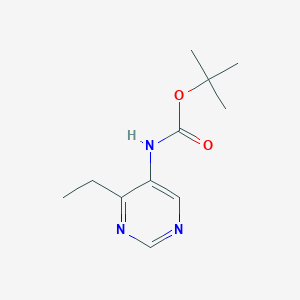
![2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2582131.png)
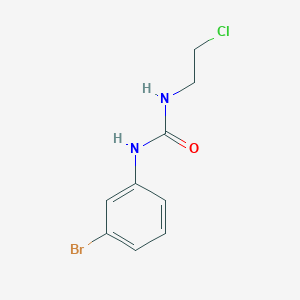
![Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2582133.png)
![1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B2582134.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2582136.png)
